KCNQ2 Potassium Channel Antagonism: A Quantitative IC50 Benchmark
In a direct comparison, 2,4-dimethylquinoline-3-carboxylic acid demonstrates potent antagonist activity at the KCNQ2 potassium channel with an IC50 of 70 nM [1]. This activity is quantified via automated patch clamp assay in CHO cells expressing the human KCNQ2 channel. While direct comparator data for positional isomers like 2,8-dimethylquinoline-3-carboxylic acid are absent from the same study, this value establishes a clear and verifiable benchmark for this specific substitution pattern. The compound also shows activity at the KCNQ2/Q3 heteromeric channel with an IC50 of 120 nM [1]. These values provide a crucial reference point for researchers evaluating quinoline-based ion channel modulators.
| Evidence Dimension | KCNQ2 channel antagonism (IC50) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Baseline: No inhibition (control); Comparator: 2,8-isomer data not reported in this assay. |
| Quantified Difference | Not applicable; provides a quantitative benchmark for this isomer. |
| Conditions | Automated patch clamp assay using CHO cells expressing human KCNQ2, incubated for 3 minutes. |
Why This Matters
This IC50 value serves as a critical quantitative benchmark for selecting a specific quinoline scaffold for ion channel research, enabling potency comparisons across different chemical series.
- [1] BindingDB. BDBM50395464 (CHEMBL2164048): 2,4-dimethylquinoline-3-carboxylic acid. IC50: 70 nM at KCNQ2, 120 nM at KCNQ2/Q3. View Source
